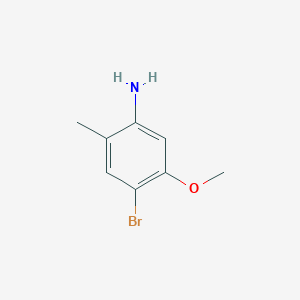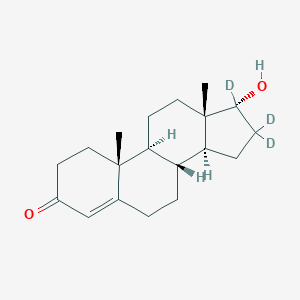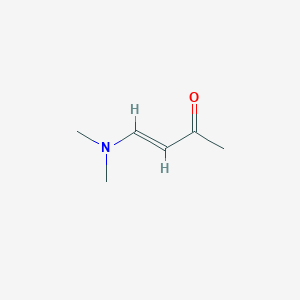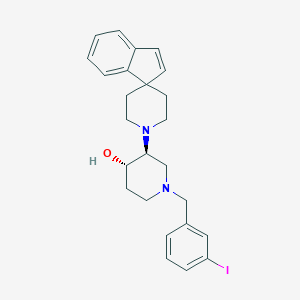
3-Ippps-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ippps-indene is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indene derivatives and is characterized by its unique chemical structure, which makes it a promising candidate for the development of novel drugs.
Wirkmechanismus
The mechanism of action of 3-Ippps-indene is not fully understood. However, it has been proposed that the compound exerts its effects by modulating various signaling pathways in the body. For example, it has been shown to inhibit the activity of NF-κB, a transcription factor that plays a key role in inflammation and cancer. 3-Ippps-indene has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemische Und Physiologische Effekte
Studies have shown that 3-Ippps-indene exhibits various biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, 3-Ippps-indene has been shown to improve cognitive function and protect against neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Ippps-indene in lab experiments is its relatively simple synthesis method. The compound is also stable and has a long shelf life, making it easy to handle and store. However, one of the limitations of using 3-Ippps-indene is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-Ippps-indene. One area of research is the development of novel drugs based on the structure of 3-Ippps-indene. Another area of research is the investigation of the compound's potential use in the treatment of various diseases such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to fully understand the mechanism of action of 3-Ippps-indene and its potential side effects.
Conclusion
In conclusion, 3-Ippps-indene is a promising compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties, as well as neuroprotective effects and the ability to improve cognitive function. While there are some limitations to using 3-Ippps-indene in lab experiments, its relatively simple synthesis method and stable nature make it a promising candidate for the development of novel drugs. Further research is needed to fully understand the compound's mechanism of action and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of 3-Ippps-indene involves the condensation of 3-indenone and isopropylamine. The reaction is carried out in the presence of a catalyst such as sodium hydride or potassium carbonate. The resulting product is purified by recrystallization and characterized using various spectroscopic techniques such as NMR, IR, and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Ippps-indene has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-cancer properties. The compound has also been investigated for its neuroprotective effects and its ability to improve cognitive function. In addition, 3-Ippps-indene has been studied for its potential use in the treatment of various diseases such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis.
Eigenschaften
CAS-Nummer |
158628-37-6 |
|---|---|
Produktname |
3-Ippps-indene |
Molekularformel |
C25H29IN2O |
Molekulargewicht |
500.4 g/mol |
IUPAC-Name |
(3S,4S)-1-[(3-iodophenyl)methyl]-3-spiro[indene-1,4'-piperidine]-1'-ylpiperidin-4-ol |
InChI |
InChI=1S/C25H29IN2O/c26-21-6-3-4-19(16-21)17-27-13-9-24(29)23(18-27)28-14-11-25(12-15-28)10-8-20-5-1-2-7-22(20)25/h1-8,10,16,23-24,29H,9,11-15,17-18H2/t23-,24-/m0/s1 |
InChI-Schlüssel |
ZGXOBWFJJNNSCM-ZEQRLZLVSA-N |
Isomerische SMILES |
C1CN(C[C@@H]([C@H]1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
SMILES |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
Kanonische SMILES |
C1CN(CC(C1O)N2CCC3(CC2)C=CC4=CC=CC=C34)CC5=CC(=CC=C5)I |
Synonyme |
(trans-(+-))-isomer,HCl of 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 1'-(1-(3-iodobenzyl)-4-hydroxypiperidin-3-yl)spiro(1H-indene-1,4'-piperidine) 3-IPPPS-indene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



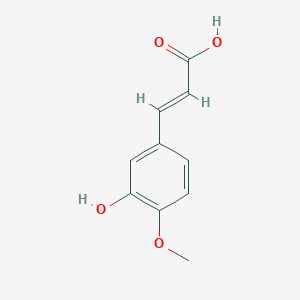
![4-methyl-4H-pyrrolo[3,2-b]pyridine](/img/structure/B116722.png)
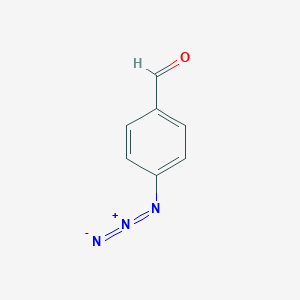
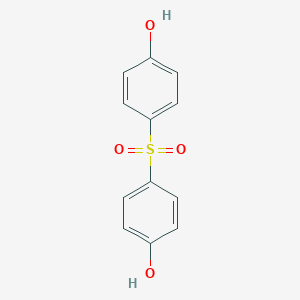
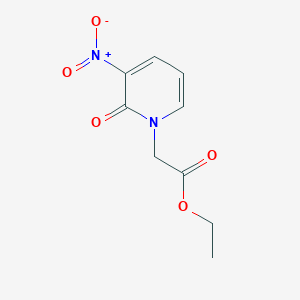
![methyl 5-fluoro-3-[[(2S)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoyl]amino]-4-oxopentanoate](/img/structure/B116732.png)
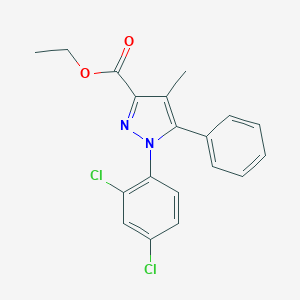
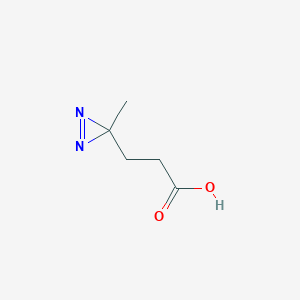
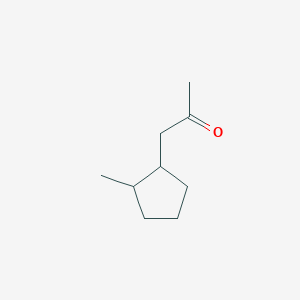
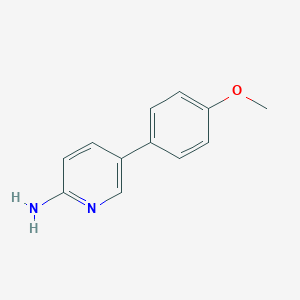
![2-[(Azidoacetyl)amino]-2-deoxy-D-glucopyranose 1,3,4,6-tetraacetate](/img/structure/B116752.png)
